Acetamide, N-(5-fluorofluoren-2-YL)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-fluoro-9H-fluoren-2-yl)- typically involves the reaction of 5-fluoro-2-aminofluorene with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the acetamide derivative. The reaction can be represented as follows:
5-fluoro-2-aminofluorene+acetic anhydride→Acetamide, N-(5-fluoro-9H-fluoren-2-yl)-+acetic acid
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(5-fluoro-9H-fluoren-2-yl)- may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity through the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5-fluoro-9H-fluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The fluorine atom in the fluorenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Fluorine-substituted derivatives.
Scientific Research Applications
Acetamide, N-(5-fluoro-9H-fluoren-2-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(5-fluoro-9H-fluoren-2-yl)- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(9H-fluoren-2-yl)-: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Acetamide, N-(5-chloro-9H-fluoren-2-yl)-: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.
Acetamide, N-(5-bromo-9H-fluoren-2-yl)-:
Uniqueness
Acetamide, N-(5-fluoro-9H-fluoren-2-yl)- is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
Acetamide, N-(5-fluorofluoren-2-YL)- is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C15H12FNO
Molecular Weight: 241.26 g/mol
IUPAC Name: Acetamide, N-(5-fluorofluoren-2-yl)-
CAS Number: 17787
The compound features a fluorinated fluorenyl moiety, which is significant for its biological activity. The presence of the fluorine atom can enhance lipophilicity and influence the compound's interaction with biological targets.
Research indicates that Acetamide, N-(5-fluorofluoren-2-YL)- may exert its biological effects through several mechanisms:
- Antioxidant Activity: The compound has been evaluated for its antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that derivatives of acetamides can exhibit significant antioxidant activity, potentially contributing to their therapeutic effects in diseases characterized by oxidative damage .
- Antimicrobial Properties: Initial investigations have suggested that acetamide derivatives can possess antimicrobial properties. For instance, certain structural modifications have demonstrated effectiveness against various bacterial strains .
- Structure-Activity Relationships (SAR): The biological activity of acetamides often depends on their structural features. Modifications at specific positions on the fluorenyl ring can lead to enhanced bioavailability and potency against targeted biological pathways .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of Acetamide, N-(5-fluorofluoren-2-YL)-:
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Evaluation: A study focused on the antioxidant capacity of various acetamide derivatives, including N-(5-fluorofluoren-2-YL)-. The results indicated that modifications could significantly enhance antioxidant properties, making them suitable candidates for further development in treating oxidative stress-related conditions .
- Antimicrobial Testing: In vitro tests revealed that certain derivatives showed inhibition against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents .
- Enzyme Interaction Studies: Research has also explored how structural variations affect enzyme interactions. Compounds with specific functional groups demonstrated improved binding affinities to target enzymes, which could lead to novel therapeutic strategies .
Properties
CAS No. |
2823-90-7 |
---|---|
Molecular Formula |
C15H12FNO |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
N-(5-fluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12FNO/c1-9(18)17-12-5-6-13-11(8-12)7-10-3-2-4-14(16)15(10)13/h2-6,8H,7H2,1H3,(H,17,18) |
InChI Key |
CPFBPSQPYHUDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3F |
Origin of Product |
United States |
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